Cas no 1261891-65-9 (2-hydroxy-4-(3-nitrophenyl)benzoic Acid)
2-hydroxy-4-(3-nitrophenyl)benzoic Acid Chemical and Physical Properties
Names and Identifiers
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- 2-hydroxy-4-(3-nitrophenyl)benzoic Acid
- DTXSID20690048
- MFCD18320434
- 2-Hydroxy-4-(3-nitrophenyl)benzoic acid, 95%
- 1261891-65-9
- 3-Hydroxy-3'-nitro[1,1'-biphenyl]-4-carboxylic acid
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- MDL: MFCD18320434
- Inchi: 1S/C13H9NO5/c15-12-7-9(4-5-11(12)13(16)17)8-2-1-3-10(6-8)14(18)19/h1-7,15H,(H,16,17)
- InChI Key: NHFUIUSOSAKBDN-UHFFFAOYSA-N
- SMILES: OC1=C(C(=O)O)C=CC(=C1)C1C=CC=C(C=1)[N+](=O)[O-]
Computed Properties
- Exact Mass: 259.04807239g/mol
- Monoisotopic Mass: 259.04807239g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 353
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.1
- Topological Polar Surface Area: 103Ų
2-hydroxy-4-(3-nitrophenyl)benzoic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB327608-5 g |
2-Hydroxy-4-(3-nitrophenyl)benzoic acid, 95%; . |
1261891-65-9 | 95% | 5g |
€1159.00 | 2023-04-26 | |
| abcr | AB327608-5g |
2-Hydroxy-4-(3-nitrophenyl)benzoic acid, 95%; . |
1261891-65-9 | 95% | 5g |
€1159.00 | 2025-04-21 |
2-hydroxy-4-(3-nitrophenyl)benzoic Acid Suppliers
2-hydroxy-4-(3-nitrophenyl)benzoic Acid Related Literature
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
Additional information on 2-hydroxy-4-(3-nitrophenyl)benzoic Acid
Comprehensive Analysis of 2-hydroxy-4-(3-nitrophenyl)benzoic Acid (CAS No. 1261891-65-9): Properties, Applications, and Industry Insights
2-hydroxy-4-(3-nitrophenyl)benzoic Acid (CAS 1261891-65-9) is a specialized organic compound gaining traction in pharmaceutical and material science research. With its unique molecular structure featuring a hydroxybenzoic acid core and a 3-nitrophenyl substituent, this compound exhibits intriguing chemical properties. Researchers are increasingly exploring its potential as a building block for drug intermediates and functional materials, particularly in developing novel UV-absorbing compounds and bioactive molecules.
The growing interest in nitroaromatic derivatives like 2-hydroxy-4-(3-nitrophenyl)benzoic Acid stems from their versatile applications. Recent studies highlight its role in creating advanced organic semiconductors and photocatalytic materials, addressing current demands for sustainable chemistry solutions. The compound's electron-withdrawing nitro group and chelating hydroxyl functionality make it particularly valuable for designing metal-organic frameworks (MOFs) and coordination polymers with tailored properties.
From a synthetic chemistry perspective, CAS 1261891-65-9 represents an important intermediate in multistep organic synthesis. Its benzoic acid scaffold allows for diverse derivatization, enabling researchers to develop target-specific molecules for various applications. The pharmaceutical industry shows particular interest in this compound's potential for creating new therapeutic agents, especially in areas like anti-inflammatory drugs and enzyme inhibitors, where its molecular architecture offers distinct advantages.
Analytical characterization of 2-hydroxy-4-(3-nitrophenyl)benzoic Acid reveals interesting physicochemical properties. The compound typically appears as a yellow crystalline powder with moderate solubility in polar organic solvents. Advanced techniques like HPLC analysis and mass spectrometry confirm its high purity, while X-ray crystallography studies provide insights into its molecular packing and intermolecular interactions. These characteristics are crucial for researchers developing precision chemical formulations.
Environmental and safety considerations for 1261891-65-9 follow standard laboratory protocols for handling nitroaromatic compounds. While not classified as hazardous under normal conditions, proper personal protective equipment (PPE) is recommended during handling. The compound's biodegradation profile and ecotoxicity data are subjects of ongoing research, particularly in the context of green chemistry initiatives and sustainable manufacturing practices gaining prominence in the chemical industry.
The commercial availability of 2-hydroxy-4-(3-nitrophenyl)benzoic Acid has expanded significantly to meet growing research demand. Suppliers typically offer the compound in various purity grades, from standard laboratory grade (≥95%) to high-purity (≥98%) versions for sensitive applications. Current market trends show increased interest from contract research organizations and academic institutions working on medicinal chemistry projects and material science innovations.
Future research directions for CAS 1261891-65-9 may explore its potential in emerging fields like molecular electronics and energy storage materials. The compound's redox-active properties and conjugated system make it a candidate for developing organic battery components and photovoltaic materials. Additionally, its pharmacophore features continue to attract attention for computer-aided drug design (CADD) applications, particularly in structure-activity relationship (SAR) studies.
For researchers working with 2-hydroxy-4-(3-nitrophenyl)benzoic Acid, proper storage conditions are essential to maintain stability. Recommendations typically include storage in amber glass containers at controlled temperatures (2-8°C) under inert atmosphere for long-term preservation. These protocols help prevent potential nitro group reduction or esterification reactions that could affect the compound's performance in sensitive applications.
The synthesis of 1261891-65-9 typically involves Friedel-Crafts acylation followed by nitration reactions, with recent improvements focusing on catalyst optimization and solvent reduction to align with green chemistry principles. Process chemists are particularly interested in developing more efficient routes that minimize byproduct formation while maximizing yield, addressing industry needs for cost-effective production of this valuable intermediate.
In analytical applications, 2-hydroxy-4-(3-nitrophenyl)benzoic Acid serves as an important reference standard and chromatographic marker. Its distinct UV-Vis absorption spectrum (typically showing maxima around 260nm and 330nm) makes it useful for method validation in analytical chemistry workflows. Laboratories frequently employ this compound in HPLC method development and spectroscopic calibration procedures.
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